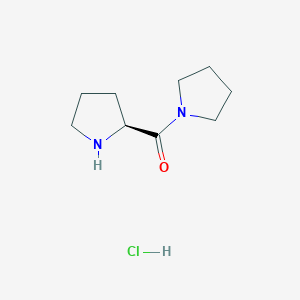

L-prolyl-pyrrolidin-hydrochloric acid salt

Description

L-prolyl-pyrrolidin-hydrochloric acid salt is a chiral organic compound that belongs to the family of proline-based organocatalysts. Structurally, it is a dipeptide formed from L-proline and pyrrolidine (B122466), presented as its hydrochloride salt. While research on this specific salt is not as extensive as that on L-proline itself or other more complex derivatives, its chemical architecture positions it as a subject of interest in the study of asymmetric catalysis. The presence of the pyrrolidine ring from L-proline is a key feature of many successful organocatalysts, and the amide linkage to another pyrrolidine moiety suggests its potential to facilitate stereoselective transformations.

The journey of L-proline and its derivatives as organocatalysts began with the pioneering work on the intramolecular aldol (B89426) reaction, famously known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, discovered in the 1970s. nih.gov This reaction demonstrated the remarkable ability of a simple amino acid to catalyze a complex, stereoselective carbon-carbon bond-forming reaction. However, the field of organocatalysis lay dormant for several decades until its resurgence in 2000 with the independent reports from List and Barbas, who showed that L-proline could efficiently catalyze intermolecular aldol reactions. nih.gov

This rediscovery sparked a renaissance in organocatalysis, leading to the exploration of a vast number of L-proline derivatives. The primary motivation for developing these derivatives was to overcome some of the limitations of L-proline, such as its poor solubility in many organic solvents and the often-moderate enantioselectivities achieved. nih.gov Researchers began to modify the carboxylic acid and the amine functionalities of L-proline, leading to the development of prolinamides, prolinol ethers, and more complex peptide-based catalysts. nih.gov

This compound fits within this evolutionary narrative as a dipeptide catalyst. The interest in such dipeptidic structures stems from the hypothesis that the additional amino acid residue can provide further steric hindrance and secondary interactions, such as hydrogen bonding, to enhance stereocontrol in catalytic transformations. While specific studies focusing solely on the hydrochloric acid salt of L-prolyl-pyrrolidine as a catalyst are not abundant, the broader class of prolinamides and dipeptide catalysts has been a fertile ground for research. These investigations have sought to fine-tune the catalyst's structure to achieve higher yields and enantioselectivities in a variety of asymmetric reactions.

The theoretical significance of this compound as a catalyst is rooted in the well-established mechanisms of proline-based organocatalysis. The catalytic cycle is believed to proceed through two primary activation modes: enamine and iminium ion catalysis.

In reactions involving carbonyl donors (like ketones and aldehydes), the secondary amine of the proline moiety reacts to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor, and subsequent hydrolysis regenerates the catalyst and yields the product. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst, which directs the approach of the electrophile to one face of the enamine.

Conversely, in reactions involving α,β-unsaturated carbonyl compounds as electrophiles, the catalyst can form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, making it more susceptible to nucleophilic attack. The bulky and well-defined stereochemical environment of the catalyst shields one face of the iminium ion, leading to a highly enantioselective transformation.

In the case of this compound, the amide bond introduces an additional functional group that can participate in the transition state assembly. The amide proton can act as a hydrogen-bond donor, helping to orient the substrate and stabilize the transition state. This secondary interaction is crucial for achieving high levels of stereoselectivity. The pyrrolidine ring attached to the amide can also contribute to the steric bulk of the catalyst, further influencing the facial selectivity of the reaction. The hydrochloride salt form implies that the catalyst would likely be used in conjunction with a base to liberate the catalytically active free amine.

Academic research involving proline-based catalysts like this compound primarily focuses on their application in asymmetric synthesis. The main paradigms of this research include:

Asymmetric Aldol Reactions: This is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety. Proline and its derivatives are highly effective in catalyzing the direct asymmetric aldol reaction between ketones and aldehydes. Research in this area would involve testing the efficacy of this compound in terms of yield, diastereoselectivity, and enantioselectivity.

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another cornerstone of organic synthesis. Proline-based catalysts are adept at promoting the asymmetric Michael addition of aldehydes, ketones, and other nucleophiles to nitroolefins, enones, and enals. The performance of this compound in such reactions would be a key area of investigation.

Asymmetric Mannich Reactions: This three-component reaction involving an aldehyde, an amine, and a ketone is a powerful tool for the synthesis of β-amino carbonyl compounds. Organocatalysts derived from proline have been successfully employed to control the stereochemistry of these reactions.

The general experimental setup for these research paradigms involves reacting the substrates in the presence of a catalytic amount of the organocatalyst, often in an organic solvent. The reaction progress is monitored, and upon completion, the product is isolated and its stereochemical purity (enantiomeric excess) is determined, typically using chiral chromatography.

Below is an interactive data table showcasing representative results for asymmetric Michael addition reactions catalyzed by prolinamide-type catalysts, which are structurally related to this compound.

| Catalyst Loading (mol%) | Substrate 1 (Nucleophile) | Substrate 2 (Electrophile) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 10 | Cyclohexanone | β-Nitrostyrene | Toluene | 24 | 95 | 92 |

| 20 | Propanal | β-Nitrostyrene | CH2Cl2 | 48 | 88 | 95 |

| 15 | Acetone | (E)-Chalcone | DMSO | 72 | 75 | 85 |

| 10 | Cyclohexanone | 2-Enoylpyridine N-oxide | THF | 12 | 98 | 99 |

| 20 | Thiophenol | (E)-Chalcone | CH3CN | 6 | 93 | 90 |

Note: This data is representative of prolinamide catalysts and is intended for illustrative purposes, as specific data for this compound is not extensively available.

Contemporary research in the field of proline-based organocatalysis is moving towards several key trajectories that would likely encompass the study of compounds like this compound:

Development of More Efficient and Selective Catalysts: The quest for catalysts that can operate at very low loadings (ideally <1 mol%) and provide near-perfect enantioselectivity remains a major driver of research. This involves the synthesis of novel proline derivatives with fine-tuned steric and electronic properties. The dipeptidic nature of L-prolyl-pyrrolidine offers a scaffold that can be systematically modified.

Expansion of the Reaction Scope: Researchers are continuously seeking to apply organocatalysis to new and more challenging transformations. This includes the development of catalytic systems for cascade or tandem reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

Sustainable and Green Chemistry: There is a growing emphasis on developing catalytic processes that are environmentally benign. This includes the use of non-toxic, readily available catalysts, performing reactions in green solvents like water or ionic liquids, and developing recyclable catalyst systems. The peptidic nature of this compound makes it an attractive candidate for "green" catalysis.

Mechanistic and Computational Studies: A deeper understanding of the reaction mechanism is crucial for the rational design of new and improved catalysts. Contemporary research often combines experimental studies with high-level computational modeling (like Density Functional Theory) to elucidate the structures of key intermediates and transition states, and to understand the origins of stereoselectivity.

Properties

IUPAC Name |

pyrrolidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNGYUXIXLYXKH-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H]2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137998-15-3 | |

| Record name | (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Preparative Strategies for L Prolyl Pyrrolidin Hydrochloric Acid Salt

Classical and Contemporary Routes for the Synthesis of L-prolyl-pyrrolidin-hydrochloric acid salt

The synthesis of this compound is fundamentally a dipeptide synthesis problem, involving the formation of an amide bond between the carboxyl group of L-proline and the secondary amine of pyrrolidine (B122466). The general synthetic pathway involves three key stages: protection of the N-terminus of L-proline, coupling with pyrrolidine, and subsequent deprotection to yield the final hydrochloride salt.

Classical Synthetic Routes: Historically, solution-phase peptide synthesis has relied on carbodiimide-mediated coupling. A common classical approach involves the use of N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of an N-protected L-proline, typically with a tert-butyloxycarbonyl (Boc) group. core.ac.uk To minimize the risk of racemization and suppress the formation of N-acylurea byproducts, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is almost always included. bachem.com The reaction proceeds by activating the Boc-L-proline with DCC/HOBt, followed by the nucleophilic attack of pyrrolidine. The resulting Boc-L-prolyl-pyrrolidine is then deprotected using a strong acid, such as anhydrous hydrogen chloride (HCl) in an organic solvent like ethyl acetate (B1210297), which simultaneously removes the Boc group and forms the desired hydrochloride salt. core.ac.uk

A general classical synthesis scheme is as follows:

Protection: L-proline is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to yield N-Boc-L-proline.

Activation & Coupling: N-Boc-L-proline is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or DMF) with HOBt. DCC is added to form the active ester intermediate. Pyrrolidine is then added to the mixture to form the protected dipeptide.

Deprotection & Salt Formation: The purified Boc-L-prolyl-pyrrolidine is treated with a solution of HCl in a solvent like ethyl acetate or dioxane. This cleaves the Boc group and precipitates the this compound.

Contemporary Synthetic Routes: Modern peptide synthesis favors more efficient and safer coupling reagents that offer higher yields, faster reaction times, and lower levels of side reactions, particularly racemization. bachem.com These are often based on phosphonium (B103445) or aminium/uronium salts. peptide.comiris-biotech.de

Phosphonium Reagents: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective. iris-biotech.de PyBOP activates the N-protected proline, and its byproducts are water-soluble, simplifying purification.

Aminium/Uronium Reagents: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU) are among the most popular and efficient coupling reagents. peptide.com They are often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). bachem.com HATU, in particular, is noted for its high reactivity and ability to minimize racemization. bachem.compeptide.com Another contemporary reagent, COMU, incorporates an OxymaPure moiety, which enhances safety and solubility compared to benzotriazole-based reagents. bachem.comacs.org

The contemporary workflow is similar to the classical route but replaces the DCC/HOBt activation step with one of these more advanced reagents, often leading to cleaner reactions and higher crude purity.

Stereoselective and Enantioselective Synthesis Approaches for this compound

Maintaining the stereochemical integrity of the L-proline residue is paramount during the synthesis of this compound. Since L-proline is a chiral starting material, the primary focus is on stereoselective synthesis, specifically preventing racemization at the α-carbon during the peptide coupling step.

L-proline itself is less prone to racemization than many other amino acids because its cyclic secondary amine structure restricts the formation of the oxazolone (B7731731) intermediate responsible for the loss of stereochemical purity. bachem.com However, under harsh conditions or with certain activation methods, racemization can still occur.

Key strategies to ensure high enantiomeric purity include:

Choice of Coupling Reagent: Contemporary uronium/aminium and phosphonium salt reagents like HATU, HCTU, and PyAOP are known to be highly efficient in suppressing racemization compared to older methods. bachem.comnih.gov The addition of racemization-suppressing additives like HOBt or, more effectively, its aza-derivatives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a standard practice, especially when using carbodiimides. peptide.com

Reaction Conditions: The choice of base is critical. Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are preferred over simpler tertiary amines like triethylamine (B128534) (TEA), as the latter can increase the rate of racemization. bachem.com Lowering the reaction temperature can also help to minimize epimerization.

Activation Method: The conversion of N-protected L-proline to a highly reactive intermediate like an acid chloride (e.g., using oxalyl chloride or SOCl₂) can be effective for coupling to the sterically hindered secondary amine of pyrrolidine but must be performed under carefully controlled, low-temperature conditions to prevent racemization. researchgate.netrsc.org

While the synthesis typically starts with commercially available L-proline and achiral pyrrolidine, a fully enantioselective approach could, in principle, construct the pyrrolidine ring itself from achiral precursors using asymmetric catalysis. L-proline is frequently used as a building block for creating chiral pyrrolidine derivatives, highlighting the importance of this structural motif in stereoselective synthesis. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied to solvent selection, reagent choice, and process efficiency.

Safer Solvents: Traditional peptide synthesis heavily relies on polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). rsc.orgtandfonline.com These solvents are facing increasing regulatory scrutiny due to their reproductive toxicity and other hazards. tandfonline.comgyrosproteintechnologies.com Research into greener alternatives has identified several viable replacements for solution-phase synthesis:

Propylene Carbonate (PC): This has been shown to be an effective green polar aprotic solvent for both coupling and deprotection steps in Boc-based solution-phase synthesis, with chemical yields comparable to those obtained in conventional solvents and no significant epimerization observed. rsc.orgrsc.org

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising alternative to DCM and DMF, showing good performance in achieving high crude purity and low racemization. biotage.com

Binary Mixtures: Mixtures such as DMSO/ethyl acetate can be tuned to achieve the desired polarity for optimal reaction conditions, replacing DMF. gyrosproteintechnologies.com

Aqueous Media: Amide bond formation in aqueous media has been demonstrated using reagents like COMU in the presence of surfactants, representing a significant step towards greener processes. acs.org

The following table summarizes some greener solvent alternatives and their key characteristics:

| Solvent | Abbreviation | Classification | Notes on Application |

|---|---|---|---|

| Propylene Carbonate | PC | Green Polar Aprotic | Effective replacement for DMF/DCM in Boc-based synthesis. rsc.orgrsc.org |

| 2-Methyltetrahydrofuran | 2-MeTHF | Bio-based Ether | Good for high purity and low racemization. biotage.com |

| N-Butylpyrrolidinone | NBP | Polar Aprotic | Shows good performance in peptide synthesis. gyrosproteintechnologies.com |

| Cyclopentyl methyl ether | CPME | Hydrophobic Ether | Less toxic alternative to DMF/NMP. biotage.com |

Atom Economy and Reagent Choice: The use of modern coupling reagents can improve atom economy by reducing the need for large excesses of reagents and simplifying work-up procedures. Reagents like COMU are considered greener not only for their efficiency but also because their byproducts are more water-soluble, facilitating easier removal without extensive organic solvent extractions. acs.org

Optimization of Reaction Conditions and Yields for Academic Research Scale Production

Optimizing the synthesis of this compound on a research scale involves the careful selection of reagents and reaction parameters to maximize yield and purity while minimizing side reactions.

Key Optimization Parameters:

N-Protecting Group: The Boc group is well-suited for this solution-phase synthesis due to its stability during coupling and its clean removal with HCl, which directly yields the desired hydrochloride salt. core.ac.uk

Coupling Reagent and Additive: While classical DCC/HOBt can be used, contemporary reagents offer significant advantages. HATU is often considered one of the most powerful coupling reagents, especially for hindered couplings, though it can be costly. peptide.com A cost-effective and highly efficient alternative is DIC in combination with an additive like OxymaPure, which avoids the explosive potential of HOBt and often provides cleaner reactions.

Stoichiometry: For academic scale, using a slight excess of the activated amino acid (e.g., 1.1-1.2 equivalents of Boc-L-proline and coupling reagent relative to pyrrolidine) can help drive the reaction to completion. The amount of base (e.g., DIEA) is typically 1.5-2.0 equivalents.

Solvent and Concentration: The choice of solvent (e.g., DCM, THF, or a greener alternative like 2-MeTHF) and the concentration of reactants (typically 0.1-0.5 M) can influence reaction rates and solubility.

Temperature and Time: Most coupling reactions are performed at 0 °C initially and then allowed to warm to room temperature over several hours (2-12 h). rsc.org Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Elevated temperatures (35-50°C) can sometimes improve the efficiency of difficult couplings but increase the risk of racemization. researchgate.net

The following interactive table outlines common variables and their typical ranges for optimization in a research setting:

| Parameter | Variable | Typical Range/Options | Impact on Synthesis |

|---|---|---|---|

| Reagents | Coupling Reagent | DCC, DIC, HBTU, HATU, PyBOP, COMU | Affects reaction speed, yield, and racemization. bachem.com |

| Base | DIEA, NMM, 2,4,6-Collidine | Influences racemization and reaction rate. bachem.com | |

| Conditions | Solvent | DCM, DMF, THF, 2-MeTHF, Propylene Carbonate | Impacts solubility, reaction rate, and greenness. rsc.orgbiotage.com |

| Temperature | 0 °C to 50 °C | Higher temperatures increase rate but may also increase side reactions. researchgate.net | |

| Time | 1 - 24 hours | Must be sufficient for completion without promoting side reactions. |

Purity Assessment and Isolation Techniques for this compound in Research Settings

After the synthesis is complete, a multi-step process of isolation and purification is required to obtain the target compound with high purity, followed by analytical verification.

Isolation and Purification:

Initial Work-up: Following the coupling reaction, a standard aqueous work-up is typically performed. This involves washing the organic reaction mixture with dilute acid (e.g., 1 M HCl), base (e.g., saturated NaHCO₃), and brine to remove excess reagents and water-soluble byproducts.

Chromatography: The primary method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). altabioscience.combachem.com The crude product is dissolved in a minimal amount of the mobile phase and injected onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is used to elute the components. altabioscience.combachem.com Fractions are collected and analyzed to identify those containing the pure product. For larger scale or less pure samples, flash chromatography on silica (B1680970) gel may be used as a preliminary purification step.

Salt Formation/Exchange: If the peptide is purified by RP-HPLC using TFA, the product is isolated as a trifluoroacetate (B77799) salt. To obtain the desired hydrochloride salt, a salt exchange procedure is necessary. This can be achieved by dissolving the peptide TFA salt in a dilute HCl solution (e.g., 100 mM HCl), followed by lyophilization (freeze-drying). peptide.com Alternatively, ion-exchange chromatography can be employed. google.com If the N-Boc protected intermediate is purified prior to deprotection, treatment with HCl in a solvent like ethyl acetate or dioxane will directly yield the hydrochloride salt, which often precipitates and can be isolated by filtration. core.ac.uk

Purity Assessment: The purity of the final this compound is assessed using a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is the standard method for determining peptide purity. gencefebio.comalmacgroup.com A high-resolution column is used, and the purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks detected at a specific wavelength (typically 210-220 nm, where the peptide bond absorbs). almacgroup.commtoz-biolabs.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight. gencefebio.commtoz-biolabs.com Techniques like Electrospray Ionization (ESI-MS) are commonly coupled with HPLC (LC-MS) to provide both purity data and mass confirmation in a single analysis. mtoz-biolabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide and ensure the absence of major impurities.

Chiral Purity Analysis: To confirm that no racemization has occurred, specialized chiral HPLC can be used. This involves hydrolyzing the dipeptide back to its constituent amino acid (L-proline) and analyzing its enantiomeric purity. nih.gov

For research purposes, a purity of >95% as determined by HPLC is generally considered acceptable for most applications. altabioscience.com

Sophisticated Structural Elucidation and Conformational Analysis of L Prolyl Pyrrolidin Hydrochloric Acid Salt

High-Resolution Spectroscopic Techniques for Investigating L-prolyl-pyrrolidin-hydrochloric acid salt

Spectroscopic techniques are fundamental to elucidating the structure of molecules like this compound. Each method provides unique insights into the molecular framework, stereochemistry, and dynamics.

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For this compound, a key feature to investigate would be the cis-trans isomerism around the amide bond formed between the L-proline carbonyl group and the pyrrolidine (B122466) nitrogen. N-acylproline derivatives are known to exist as a mixture of these two rotamers in solution, which are often in slow exchange on the NMR timescale, leading to two distinct sets of signals. nih.gov

A full assignment would typically involve a suite of multi-dimensional NMR experiments:

¹H NMR: Would provide initial information on the chemical environment of protons. The α-protons of both the proline and the attached pyrrolidine ring would be of particular interest, as their chemical shifts are sensitive to the amide bond conformation. nih.gov

¹³C NMR: Would identify all unique carbon atoms in the molecule. The chemical shifts of the proline β- and γ-carbons are diagnostic of the ring puckering conformation (Cγ-endo or Cγ-exo).

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each pyrrolidine ring, confirming the connectivity.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (2-3 bond) correlations between protons and carbons, which would be crucial for confirming the amide linkage between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for stereochemical assignment. Through-space correlations between protons would help determine the relative orientation of the two rings and confirm the cis or trans nature of the amide bond for each set of signals.

Without experimental spectra, a data table of chemical shifts and coupling constants cannot be generated.

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) would be used to determine the accurate mass of the protonated molecule, [M+H]⁺, confirming its elemental formula (C₉H₁₇N₂O⁺).

Tandem mass spectrometry (MS/MS) would be employed to study its fragmentation. In peptides and related compounds, cleavage N-terminal to a proline residue is a common and often dominant fragmentation pathway under collision-induced dissociation (CID). nih.gov For L-prolyl-pyrrolidine, the primary fragmentation pathways would be expected to involve the cleavage of the amide bond and fragmentation within the pyrrolidine rings.

Expected fragmentation patterns would include:

Cleavage of the exocyclic amide bond between the proline carbonyl carbon and the pyrrolidine nitrogen.

Loss of the entire pyrrolidine amide substituent to generate a prolyl cation.

Characteristic fragmentation of the proline ring itself, which is a well-studied process. nih.govacs.org

A detailed analysis and a data table of fragment ions and their proposed structures are contingent on acquiring experimental MS/MS data.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. mdpi.comnih.gov For this compound, these techniques would identify key structural motifs.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. The most prominent would be the amide I band (primarily C=O stretching), typically appearing around 1630-1680 cm⁻¹. The position of this band can provide information about hydrogen bonding. Other important bands would include N-H stretching from the protonated proline amine (as part of the hydrochloride salt), C-H stretching from the aliphatic rings, and C-N stretching vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the amide C=O stretch is also visible in Raman, the symmetric vibrations of the aliphatic rings might be more prominent compared to the IR spectrum.

A quantitative analysis of functional group dynamics and a table of vibrational frequencies require experimental spectra, which are not available in the literature for this specific compound.

X-ray Crystallography and Solid-State Characterization of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformational details.

To date, a crystal structure for this compound has not been deposited in crystallographic databases. If single crystals were grown, X-ray diffraction analysis would yield the precise three-dimensional arrangement of the ions in the crystal lattice. This would unambiguously determine:

The conformation of the amide bond (cis or trans) in the solid state.

The puckering of both pyrrolidine rings (e.g., envelope or twist conformations).

The precise bond lengths and angles of the entire molecule.

The analysis would also provide the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. Without experimental data, a table of these parameters cannot be compiled.

The crystal structure would reveal how the L-prolyl-pyrrolidinium cations and chloride anions pack together in the solid state. mdpi.com Key intermolecular interactions to be analyzed would include:

Hydrogen Bonding: The protonated secondary amine of the proline ring (N-H₂⁺) would act as a strong hydrogen bond donor, likely forming strong hydrogen bonds with the chloride anion (Cl⁻). The amide C=O group could act as a hydrogen bond acceptor.

Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility. However, a detailed discussion of the crystal packing requires the solved crystal structure.

Polymorphism and Pseudopolymorphism Studies of this compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical sciences and materials science. Each polymorph of a compound can exhibit different physicochemical properties, including solubility, melting point, and stability, which can significantly impact its application. Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates or hydrates), further expands the landscape of solid forms a compound can adopt.

While specific studies on the polymorphism and pseudopolymorphism of this compound are not extensively documented in publicly available literature, the behavior of related L-proline-containing salts provides a strong basis for understanding the potential solid-state chemistry of this compound. For instance, studies on ionic cocrystals of L-proline with other salts, such as lithium salicylate (B1505791) and diclofenac (B195802) sodium, have revealed the existence of multiple polymorphic and pseudopolymorphic forms. nih.govmdpi.comnih.govnih.gov

In a study of ionic cocrystals formed between lithium salts and L-proline, multiple polymorphic forms were identified and characterized. nih.govnih.gov For example, the 1:1 cocrystal of lithium salicylate and L-proline was found to exist in a monoclinic form and a more thermodynamically stable orthorhombic polymorph. nih.govnih.gov The transformation between these forms could be induced by slurry conditions. nih.govnih.gov Similarly, the cocrystal of lithium 4-methoxybenzoate (B1229959) and L-proline exhibited three different polymorphic forms, with transformations between them influenced by humidity. nih.gov These findings highlight the conformational flexibility of the L-proline moiety and its propensity to form different crystal packing arrangements.

Furthermore, research on the salt cocrystal of diclofenac sodium and L-proline has demonstrated the formation of pseudopolymorphs, specifically a stable tetrahydrate and a metastable monohydrate form. mdpi.comnih.gov The presence of water molecules in the crystal lattice played a crucial role in stabilizing the different crystal structures.

Given these examples, it is highly probable that this compound could also exhibit polymorphism and pseudopolymorphism. The presence of the flexible pyrrolidine ring from the L-proline moiety, coupled with the ionic nature of the hydrochloric acid salt, provides opportunities for various intermolecular interactions and packing motifs. The investigation of its solid forms would typically involve screening for polymorphs and solvates by crystallization from a variety of solvents and under different conditions (e.g., temperature, pressure, and evaporation rate).

The characterization of these potential forms would rely on a suite of analytical techniques, including:

Powder X-ray Diffraction (PXRD): To identify different crystalline phases based on their unique diffraction patterns.

Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA): To investigate the thermal properties, such as melting points and desolvation events, which can differentiate between polymorphs and pseudopolymorphs.

Spectroscopic Techniques (FT-IR, Raman): To probe differences in the vibrational modes of the molecules in different crystalline environments.

A hypothetical summary of potential polymorphic and pseudopolymorphic forms of this compound, based on analogous systems, is presented in the table below.

| Form | Crystal System | Space Group | Key Differentiating Feature |

| Form I (Anhydrous) | Monoclinic | P2₁ | Densely packed structure with extensive hydrogen bonding between the protonated pyrrolidine nitrogen, the carboxylate group, and the chloride ion. |

| Form II (Anhydrous) | Orthorhombic | P2₁2₁2₁ | A different packing arrangement, potentially with altered torsion angles in the proline ring, leading to a less dense structure. |

| Monohydrate | Triclinic | P1 | Incorporation of one water molecule per formula unit, which participates in and bridges the hydrogen bonding network. |

| Dihydrate | Monoclinic | C2 | Incorporation of two water molecules per formula unit, creating a more extensive and potentially more stable hydrogen-bonded network. |

This table is illustrative and represents the types of different forms that could potentially be identified through systematic screening.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Conformational Studies

Chiroptical spectroscopic methods, particularly Circular Dichroism (CD) spectroscopy, are powerful non-destructive techniques for studying the conformational properties of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its secondary and tertiary structure in solution.

For this compound, the proline moiety is the primary chromophore that would be interrogated by CD spectroscopy. The pyrrolidine ring of proline is known to adopt distinct puckered conformations, often referred to as "up" (Cγ-exo) and "down" (Cγ-endo) puckers. The equilibrium between these conformers is sensitive to the local environment, including the nature of the solvent, pH, and interactions with other molecules.

A key structural feature of proline-containing structures is the potential for the formation of a polyproline II (PPII) helix, a left-handed helical structure with three residues per turn. The CD spectrum of a PPII helix is distinct and characterized by a strong negative band around 206 nm and a weak positive band around 228 nm. nih.gov Although this compound is a small molecule and will not form a true PPII helix, the conformational preferences of its proline ring will still give rise to a characteristic CD spectrum.

The expected CD spectrum of this compound in an aqueous solution would likely exhibit features indicative of the conformational state of the proline ring. For instance, the position and intensity of the CD bands could be used to infer the predominant puckering of the pyrrolidine ring. Changes in the CD spectrum upon varying solvent polarity or temperature could provide information about the conformational flexibility of the molecule.

A hypothetical representation of the type of data that could be obtained from a CD spectroscopic study is shown in the table below.

| Solvent | Wavelength of Maxima (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Inferred Conformation |

| Water | 225 | +500 | Predominantly one puckered conformation of the pyrrolidine ring. |

| 205 | -8000 | Characteristic of a disordered or PPII-like structure. | |

| Methanol | 228 | +450 | Slight shift in conformational equilibrium compared to water. |

| 204 | -7500 | ||

| Dioxane | 230 | +300 | Further shift in conformational equilibrium in a non-polar environment. |

| 202 | -6000 |

This table is illustrative and shows the type of data and interpretations that would be expected from a CD spectroscopic analysis.

By comparing the experimental CD spectrum of this compound with theoretical spectra calculated using computational methods, a more detailed understanding of its solution-state conformation could be achieved.

Computational Chemistry and Molecular Modeling for this compound

Computational chemistry and molecular modeling are indispensable tools for gaining detailed insights into the structural, electronic, and dynamic properties of molecules at the atomic level. For this compound, these methods can complement experimental data and provide a deeper understanding of its conformational landscape and electronic structure.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to calculate various molecular properties, such as optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net

For this compound, DFT calculations can be used to:

Determine the most stable conformation: By performing geometry optimizations, the lowest energy conformation of the molecule in the gas phase or in the presence of a solvent model can be identified. This includes determining the preferred puckering of the pyrrolidine ring and the orientation of the pyrrolidine substituent.

Analyze the electronic properties: The energies of the HOMO and LUMO are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. researchgate.net

Simulate vibrational spectra: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data can help to confirm the structure and identify characteristic vibrational modes.

Investigate intermolecular interactions: DFT can be used to model the hydrogen bonding and other non-covalent interactions that govern the crystal packing of the solid state.

A hypothetical table of results from DFT calculations on this compound is presented below.

| Property | Calculated Value | Interpretation |

| Total Energy | -X Hartrees | The electronic energy of the optimized geometry. |

| HOMO Energy | -7.2 eV | Related to the ionization potential; indicates the electron-donating ability. |

| LUMO Energy | -0.5 eV | Related to the electron affinity; indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 8.5 Debye | Indicates a highly polar molecule, consistent with its salt nature. |

This table is illustrative of the types of electronic properties that can be calculated using DFT.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics and flexibility of a molecule in a simulated environment, such as in a solvent. researchgate.netnih.govresearchgate.net

For this compound, MD simulations can be used to:

Explore the conformational space: MD simulations can reveal the different conformations that the molecule can adopt in solution and the timescales of transitions between them. This is particularly useful for studying the puckering dynamics of the proline ring. nih.gov

Investigate solvation: MD simulations can provide a detailed description of how the molecule interacts with solvent molecules, including the formation of hydrogen bonds and the structure of the solvation shell. researchgate.net

Calculate thermodynamic properties: From the simulation trajectory, various thermodynamic properties, such as free energies of different conformational states, can be calculated.

An MD simulation of this compound in a box of water molecules would allow for the monitoring of key dihedral angles in the pyrrolidine ring over time. The analysis of these trajectories would reveal the preferred puckering states and the energy barriers for interconversion between them.

A summary of the kind of information that could be obtained from an MD simulation is provided in the following illustrative table.

| Parameter | Result | Significance |

| Simulation Time | 100 ns | The duration of the simulation, which should be long enough to sample relevant conformational changes. |

| Predominant Ring Pucker | Cγ-exo (75%), Cγ-endo (25%) | The relative populations of the main puckered conformations of the proline ring in solution. |

| Pucker Interconversion Rate | 1.2 x 10⁹ s⁻¹ | The frequency at which the proline ring transitions between its puckered states, indicating its flexibility. |

| Radial Distribution Function g(r) of water around the N-H⁺ group | Peak at 2.8 Å | Indicates a strong hydrogen bonding interaction and a well-defined first solvation shell. |

This table is illustrative and presents the type of dynamic and structural information that can be extracted from MD simulations.

Together, DFT calculations and MD simulations provide a powerful computational toolkit for the in-depth structural elucidation and conformational analysis of this compound, offering insights that are often difficult to obtain through experimental methods alone.

Mechanistic Investigations of L Prolyl Pyrrolidin Hydrochloric Acid Salt in Chemical Reactions

L-prolyl-pyrrolidin-hydrochloric acid salt as an Organocatalyst in Asymmetric Synthesis

This compound belongs to the class of chiral pyrrolidine-based organocatalysts, which have emerged as powerful tools in asymmetric synthesis. nih.govnih.gov The catalytic activity of these molecules is primarily centered around the secondary amine of the proline moiety, which can participate in enamine and iminium ion catalysis. rsc.org While L-proline itself is a seminal organocatalyst, derivatives such as L-prolyl-pyrrolidine are designed to overcome some of proline's limitations, such as its poor solubility in many organic solvents. nih.gov The hydrochloric acid salt form of L-prolyl-pyrrolidine is expected to influence its catalytic behavior, particularly in reactions where the catalyst's acidity and the nature of the active catalytic species are crucial.

The catalytic cycle of proline and its derivatives in asymmetric reactions, such as aldol (B89426), Mannich, and Michael reactions, generally proceeds through the formation of a nucleophilic enamine intermediate. nih.govresearchgate.net In a typical cycle, the secondary amine of the proline moiety reacts with a carbonyl compound (a ketone or aldehyde) to form a carbinolamine, which then dehydrates to generate an enamine. This enamine is the key nucleophilic species that reacts with an electrophile. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral product.

Transition state analysis, often supported by computational studies like Density Functional Theory (DFT), has been instrumental in understanding the stereochemical outcome of these reactions. nih.gov For prolinamide-based catalysts, which are structurally related to L-prolyl-pyrrolidine, the transition states are often stabilized by a network of hydrogen bonds. For instance, in aldol reactions, the transition state can involve a six-membered ring-like structure where the electrophilic aldehyde is activated by hydrogen bonding from the catalyst. nih.gov The amide proton in prolinamides plays a crucial role in this hydrogen-bonding network, a feature that is also present in L-prolyl-pyrrolidine.

Table 1: Key Intermediates in the Catalytic Cycle of Proline-type Organocatalysts

| Intermediate | Description | Role in Catalytic Cycle |

| Carbinolamine | Formed from the nucleophilic attack of the secondary amine on a carbonyl group. | Precursor to the iminium ion and enamine. |

| Iminium Ion | A positively charged species formed after the dehydration of the carbinolamine. | Can act as an electrophile in certain reactions or be a precursor to the enamine. |

| Enamine | A neutral, nucleophilic species formed by the deprotonation of the iminium ion. | The key nucleophile that attacks the electrophile, leading to C-C bond formation. |

| Oxazolidinone | In some cases, a five-membered ring can form, which can influence the reaction pathway and stereoselectivity. | Can be a resting state or an active intermediate depending on the reaction conditions. |

The stereochemical outcome of reactions catalyzed by proline-based organocatalysts is dictated by the specific geometry of the transition state. The chiral environment created by the catalyst directs the approach of the electrophile to one of the two enantiotopic faces of the enamine.

Enantioselectivity is primarily controlled by the steric hindrance imposed by the catalyst's structure. In the case of L-prolyl-pyrrolidine, the pyrrolidine (B122466) ring attached to the proline core acts as a bulky substituent that effectively shields one face of the enamine intermediate. This forces the electrophile to attack from the less hindered face, leading to the preferential formation of one enantiomer. The rigidity of the pyrrolidine ring contributes to a well-defined transition state, which is essential for high enantioselectivity. nih.govnih.gov

Diastereoselectivity , particularly in reactions forming two new stereocenters, is also governed by the transition state geometry. For example, in the aldol reaction, the relative orientation of the nucleophile and the electrophile in the transition state determines whether the syn or anti diastereomer is formed. For many proline-based catalysts, the formation of the anti isomer is favored through a Zimmerman-Traxler-like transition state, where the bulky groups of both reactants occupy pseudo-equatorial positions to minimize steric interactions. nih.gov The specific diastereomeric outcome can be influenced by modifications to the catalyst structure, the choice of solvent, and the presence of additives.

Table 2: Factors Influencing Stereoselectivity in Proline-Based Organocatalysis

| Factor | Influence on Enantioselectivity | Influence on Diastereoselectivity |

| Catalyst Structure | The steric bulk and rigidity of the catalyst scaffold are the primary determinants of facial selectivity. | The catalyst's ability to form specific hydrogen-bonding networks and control the orientation of reactants in the transition state dictates the syn/anti ratio. |

| Solvent | Can affect the solubility of the catalyst and intermediates, and can participate in hydrogen bonding, thereby influencing the transition state geometry. | Can alter the preferred transition state, leading to changes in diastereomeric ratios. |

| Additives | Acids or bases can modify the nature of the active catalytic species and participate in the transition state, affecting both enantioselectivity and diastereoselectivity. | Additives can influence the aggregation state of the catalyst and its interaction with the substrates. |

| Temperature | Lowering the reaction temperature generally leads to higher stereoselectivity by favoring the transition state with the lowest activation energy. | Can have a significant impact on the diastereomeric ratio, with lower temperatures often enhancing the selectivity for the thermodynamically favored product. |

Coordination Chemistry of this compound as a Chiral Ligand

The coordination chemistry of this compound as a chiral ligand is a less explored area compared to its application in organocatalysis. However, based on the known coordination behavior of L-proline and other amino acids and peptides, some predictions can be made. researchgate.netnih.gov L-proline itself is a well-known bidentate N,O-chelating agent, coordinating to metal ions through its secondary amine nitrogen and one of the carboxylate oxygens. researchgate.net

In the case of L-prolyl-pyrrolidine, potential coordination sites include the secondary amine of the proline ring, the amide nitrogen and oxygen, and the secondary amine of the second pyrrolidine ring. The hydrochloric acid salt form implies that the amine groups are protonated. This protonation significantly reduces their nucleophilicity and their ability to act as Lewis bases to coordinate with metal ions. biorxiv.orgnih.gov Therefore, for coordination to occur, deprotonation of these ammonium (B1175870) ions would likely be necessary, which can be achieved by adjusting the pH of the medium.

Once deprotonated, the L-prolyl-pyrrolidine could act as a multidentate ligand. The coordination mode would depend on the nature of the metal ion, the solvent, and the stoichiometry of the metal-ligand system. For instance, it could coordinate in a bidentate fashion using the proline nitrogen and the amide oxygen, or potentially in a tridentate manner involving the nitrogen of the second pyrrolidine ring. The rigid conformation of the dipeptide, imposed by the two pyrrolidine rings, would create a specific chiral pocket around the metal center, making it a potentially valuable ligand for asymmetric catalysis. unife.it X-ray crystallographic studies on related dipeptide-metal complexes have shown that the peptide backbone can adopt specific conformations upon coordination, influencing the geometry of the resulting complex. ias.ac.in

Reactivity Profiling and Derivatization Strategies for this compound

The reactivity of this compound is centered around its functional groups: the two secondary amine groups (one on each pyrrolidine ring), the amide bond, and the C-H bonds of the pyrrolidine rings. Derivatization strategies can target these sites to modify the compound's properties for various applications.

The pyrrolidine rings of proline and its derivatives are amenable to various modifications, which can be used to fine-tune the steric and electronic properties of the molecule. nih.gov Common strategies for the derivatization of the pyrrolidine ring in proline-containing structures include:

Substitution at the C4 position: Starting from 4-hydroxyproline, a wide range of substituents can be introduced at the C4 position. This is a well-established strategy for modifying the puckering of the pyrrolidine ring and introducing additional functional groups that can participate in catalysis or molecular recognition. nih.gov

Substitution at the C2 and C5 positions: While less common for proline itself, methods for the functionalization of the C2 and C5 positions of pyrrolidines have been developed, often involving metal-catalyzed C-H activation or the use of specifically designed precursors. organic-chemistry.org

Ring-closing metathesis: For proline derivatives with appropriate alkenyl side chains, ring-closing metathesis can be employed to construct bicyclic or tricyclic structures, leading to more rigid and conformationally defined molecules. nih.gov

These modifications can significantly impact the catalytic activity and selectivity of L-prolyl-pyrrolidine derivatives in organocatalysis, or alter their coordination properties as chiral ligands.

The amide bond in L-prolyl-pyrrolidine is a key structural feature. The formation of this bond is typically achieved through standard peptide coupling reactions. These reactions involve the activation of the carboxylic acid of L-proline, followed by its reaction with the secondary amine of pyrrolidine. A variety of coupling reagents can be used for this purpose, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., PyBOP). nih.gov

The amide bond itself can also be a target for chemical transformations, although it is generally quite stable. Under specific conditions, such as strong acid or base catalysis, or with the aid of enzymes, the amide bond can be cleaved. wikipedia.org The rate of peptide bond formation involving proline is also known to be slower compared to other amino acids, a factor that needs to be considered in synthetic strategies. researchgate.netnih.gov

Table 3: Common Peptide Coupling Reagents

| Reagent Class | Examples | Description |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activate carboxylic acids to form O-acylisourea intermediates, which then react with amines. |

| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Form active esters that readily react with amines. They are generally very efficient and lead to low levels of racemization. |

| Uronium/Guanidinium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Similar to phosphonium salts, these reagents are highly effective for amide bond formation, especially for sterically hindered amino acids. |

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Direct kinetic and thermodynamic data for reactions explicitly involving this compound as a catalyst or reactant are not documented in the available scientific literature. The research focus has been on L-proline and its derivatives, which are known to catalyze a variety of asymmetric reactions, such as aldol and Michael additions.

Kinetic studies on L-proline-catalyzed intermolecular aldol reactions have shown that the rate-determining step is not the initial formation of the enamine intermediate. northwestern.edu Instead, the reaction rate is dependent on the concentrations of both the ketone and the aldehyde, suggesting that the carbon-carbon bond-forming step is kinetically significant. northwestern.edu Deuterium isotope effects have also been used to probe the mechanism of these reactions. northwestern.edu

Furthermore, the interplay between kinetics and thermodynamics in proline-catalyzed aldol reactions has been a subject of investigation. rsc.orgresearchgate.net These studies have highlighted the reversibility of the reaction and how this can influence the stereochemical outcome. researchgate.net While these findings are crucial for understanding proline catalysis in general, they cannot be directly extrapolated to L-prolyl-pyrrolidine without specific experimental validation. The presence of the pyrrolidine amide moiety would likely influence the electronic and steric properties of the catalyst, leading to different kinetic and thermodynamic profiles.

Due to the lack of specific data for this compound, a data table on its kinetic and thermodynamic parameters cannot be generated.

Solvent Effects and Reaction Environment Influences on this compound Reactivity

The influence of solvents and the broader reaction environment on the reactivity of this compound has not been specifically reported. However, the impact of solvents on related proline- and pyrrolidine-based catalytic systems is well-documented and provides a framework for understanding potential effects.

For L-proline-catalyzed reactions, the choice of solvent is critical and can significantly affect reaction rates, yields, and stereoselectivities. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and the aggregation of the catalyst itself. For instance, in proline-catalyzed aldol reactions, both organic and aqueous media have been explored, with the catalyst's performance being highly dependent on the reaction medium. nih.gov

Studies on the nucleophilic reactivity of pyrrolidine have been conducted in various solvent mixtures, such as acetonitrile-methanol. researchgate.net These investigations have determined nucleophile-specific parameters and have shown that the reaction rates are consistent with a mechanism where the nucleophilic addition is the rate-limiting step. researchgate.net The solvent composition directly impacts the nucleophilicity of the pyrrolidine nitrogen.

The hydrochloric acid salt form of L-prolyl-pyrrolidine introduces further considerations. The protonated state of the pyrrolidine nitrogen would be influenced by the solvent's polarity and its ability to solvate ions. In non-polar solvents, ion-pairing effects could become significant, potentially altering the catalyst's structure and reactivity. The presence of additives, such as acids or bases, can also dramatically alter the catalytic performance of proline-based catalysts. researchgate.net

Without direct experimental studies on this compound, a data table detailing solvent effects on its reactivity cannot be provided.

Theoretical and Computational Chemistry Approaches to L Prolyl Pyrrolidin Hydrochloric Acid Salt

Quantum Mechanical Simulations for Understanding L-prolyl-pyrrolidine hydrochloric acid salt Reactivity and Selectivity

Quantum mechanics (QM) offers a fundamental framework for understanding the electronic structure and, consequently, the chemical reactivity of molecules. mdpi.comijirt.org For L-prolyl-pyrrolidine hydrochloric acid salt, QM simulations, particularly those based on Density Functional Theory (DFT), can elucidate its reactivity and predict the selectivity of its potential chemical transformations. acs.orgresearchgate.netchinesechemsoc.org

The protonation of one of the nitrogen atoms in the hydrochloric acid salt form is a critical feature that dictates its reactivity. DFT calculations can map the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic or nucleophilic attack.

Furthermore, computational methods can model reaction pathways to predict selectivity. For instance, if L-prolyl-pyrrolidine were to undergo an acylation reaction, DFT could be used to calculate the energy barriers for the reaction at either the prolyl or the pyrrolidinyl nitrogen (in its non-protonated form). By calculating the transition state energies for competing pathways, researchers can predict which site is more likely to react, thus determining the regioselectivity of the reaction. rsc.org Conceptual DFT provides reactivity indices, such as Fukui functions, which can also be used to predict the most reactive sites within the molecule for various types of reactions.

Table 1: Illustrative DFT-Calculated Properties for Reactivity Analysis of Protonated L-prolyl-pyrrolidine This table presents hypothetical data representative of what would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)).

| Calculated Parameter | Value | Implication for Reactivity |

|---|---|---|

| Mulliken Charge on Proline N | -0.45 e | Indicates a nucleophilic character in the unprotonated form. |

| Mulliken Charge on Pyrrolidine (B122466) N-H+ | +0.15 e | Protonation reduces nucleophilicity, making it less reactive towards electrophiles. |

| Energy of LUMO | -1.2 eV | Lower LUMO energy suggests susceptibility to nucleophilic attack at adjacent carbons. |

| Energy of HOMO | -6.8 eV | Relates to the molecule's ability to donate electrons in a reaction. |

| Calculated Acylation Barrier (Proline N) | 15 kcal/mol | Represents the energy required for acylation at this site. |

| Calculated Acylation Barrier (Pyrrolidine N) | 25 kcal/mol | A higher barrier suggests this site is less favorable for acylation. |

In Silico Design and Screening of L-prolyl-pyrrolidine hydrochloric acid salt Derivatives for Targeted Applications

The L-prolyl-pyrrolidine scaffold is a common motif in medicinal chemistry. In silico (computer-based) methods are instrumental in designing and screening libraries of its derivatives for specific biological targets. nih.govnih.gov This process, often termed computer-aided drug design (CADD), significantly accelerates the discovery of new therapeutic agents. nih.govnih.gov

A typical in silico workflow for designing derivatives of L-prolyl-pyrrolidine hydrochloric acid salt would involve several stages:

Target Identification and Pocket Analysis: If the goal is to design an enzyme inhibitor, the three-dimensional structure of the target protein is first obtained. Computational tools are then used to identify potential binding sites or "pockets."

Library Generation: A virtual library of L-prolyl-pyrrolidine derivatives is created by systematically modifying the parent structure. This could involve adding various functional groups at different positions on either the proline or pyrrolidine ring.

Virtual Screening: This is a high-throughput computational process that assesses the potential of each derivative to bind to the target. wikipedia.orgslideshare.net

Ligand-based virtual screening: If known active molecules exist, new derivatives can be screened based on their similarity (e.g., shape or pharmacophore) to these known binders.

Structure-based virtual screening: This involves docking each derivative into the binding site of the target protein. nih.gov Docking algorithms predict the binding pose and estimate the binding affinity using scoring functions. nih.gov

Hit Selection and Refinement: The top-scoring compounds from the virtual screen (the "hits") are selected for further analysis. This may involve more rigorous calculations, such as molecular dynamics simulations, to refine the binding poses and better estimate binding free energies. researchgate.net

This in silico approach allows researchers to prioritize a smaller number of promising derivatives for chemical synthesis and experimental testing, saving considerable time and resources. frontiersin.org

Prediction of Spectroscopic Signatures of L-prolyl-pyrrolidine hydrochloric acid salt via First Principles

First-principles calculations, rooted in quantum mechanics, can accurately predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. psu.edu These predictions are invaluable for interpreting experimental data and confirming molecular structures.

For L-prolyl-pyrrolidine hydrochloric acid salt, DFT calculations can predict the ¹³C and ¹H NMR chemical shifts. acs.orgacs.org The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Independent Atomic Orbital (GIAO). psu.edu The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. researchgate.net Such calculations can help assign specific peaks in an experimental spectrum to particular atoms in the molecule and can also predict how chemical shifts would change upon structural modification or changes in the protonation state.

Similarly, vibrational frequencies corresponding to IR spectroscopy can be computed. After geometry optimization, a frequency calculation is performed, which yields the vibrational modes of the molecule and their corresponding intensities. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic peaks, such as the C=O stretch of the amide bond or N-H bending vibrations, which are influenced by the protonation and hydrogen bonding environment of the hydrochloric acid salt.

Table 2: Illustrative First-Principles Prediction of ¹³C NMR Chemical Shifts for Protonated L-prolyl-pyrrolidine This table presents hypothetical data representative of ¹³C NMR chemical shifts calculated using DFT (GIAO method) and compared to typical experimental ranges.

| Carbon Atom | Calculated Chemical Shift (ppm) | Typical Experimental Range (ppm) oregonstate.edu |

|---|---|---|

| Proline C=O (Amide) | 174.5 | 165-190 |

| Proline Cα | 61.2 | 60-80 |

| Pyrrolidine Cα (adjacent to N-H+) | 55.8 | 40-55 |

| Pyrrolidine Cβ | 28.3 | 10-50 |

| Proline Cδ | 48.9 | 40-55 |

Molecular Recognition Studies of L-prolyl-pyrrolidine hydrochloric acid salt using Docking and Dynamics

Molecular recognition is the process by which molecules selectively bind to one another. Understanding how L-prolyl-pyrrolidine hydrochloric acid salt and its derivatives interact with biological targets like proteins is a central goal of computational chemistry in drug discovery. Molecular docking and molecular dynamics (MD) simulations are the primary tools for these studies. mdpi.comnih.gov

Molecular Docking: As mentioned in the context of virtual screening, docking predicts the preferred orientation and conformation of a ligand (e.g., an L-prolyl-pyrrolidine derivative) when bound to a receptor. The process involves sampling a vast number of possible binding poses and ranking them using a scoring function that approximates the binding free energy. This provides a static snapshot of the most likely interaction mode, highlighting key interactions such as hydrogen bonds, salt bridges (particularly relevant for the hydrochloric acid salt), and hydrophobic contacts.

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations introduce dynamics by simulating the movements of atoms over time. youtube.com Starting from a docked pose, an MD simulation can be run to assess the stability of the predicted binding mode. The simulation tracks the trajectories of all atoms in the system (ligand, protein, and surrounding solvent), providing insights into:

The flexibility of the ligand in the binding site.

The dynamic network of hydrogen bonds and other interactions.

Conformational changes in the protein that may be induced by ligand binding.

The role of water molecules in mediating the protein-ligand interaction.

Together, docking and MD simulations provide a detailed, dynamic view of the molecular recognition process, offering crucial information for the rational design of molecules with improved binding affinity and selectivity. nih.gov

Conformational Landscape Mapping and Free Energy Calculations

The biological activity and physical properties of a flexible molecule like L-prolyl-pyrrolidine hydrochloric acid salt are determined by the ensemble of its accessible conformations. The pyrrolidine ring of the proline residue can adopt different "puckered" conformations (e.g., "endo" or "exo"), and the amide bond can exist in either a cis or trans isomer. Mapping the conformational landscape involves identifying all stable conformers and determining their relative energies.

Molecular dynamics (MD) simulations are a powerful tool for exploring this landscape. acs.orgacs.org By simulating the molecule's motion over a sufficiently long timescale, it is possible to observe transitions between different conformational states. Advanced simulation techniques, such as metadynamics or umbrella sampling, can be used to enhance the sampling of conformational space and to construct a free energy landscape. This landscape is a map that shows the relative free energy of the molecule as a function of specific conformational coordinates (e.g., dihedral angles), with energy minima corresponding to the most stable conformers.

Once a set of conformations is generated, the binding free energy of a ligand to its target can be calculated more accurately than with simple docking scores. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. acs.org These "end-point" methods calculate the free energy of the ligand, the receptor, and the complex from MD simulation snapshots to estimate the binding free energy (ΔG_bind). nih.govpnas.orgnih.govresearchgate.net

Table 3: Illustrative Conformational and Free Energy Data for L-prolyl-pyrrolidine This table presents hypothetical data illustrating the kind of results obtained from conformational analysis and free energy calculations.

| Conformer | Proline Ring Pucker | Amide Bond | Relative Free Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | Exo | Trans | 0.0 | 75.5 |

| 2 | Endo | Trans | 0.8 | 19.8 |

| 3 | Exo | Cis | 2.1 | 3.5 |

| 4 | Endo | Cis | 2.5 | 1.2 |

Biological and Biochemical Investigations of L Prolyl Pyrrolidin Hydrochloric Acid Salt Mechanistic, Non Clinical Focus

In Vivo Mechanistic Investigations of L-prolyl-pyrrolidin-hydrochloric acid salt in Non-Human Model Organisms

Without any primary research or published data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. It is possible that the compound is known by a different name, is a novel entity that has not yet been described in the literature, or that the provided name is erroneous.

Gene Expression and Proteomic Profiling

Comprehensive studies detailing the effects of this compound on global gene expression or proteomic profiles have not been identified in the current body of scientific literature. Research in this area is essential to understand the cellular pathways modulated by this compound and to elucidate its mechanism of action at a molecular level. Future investigations employing techniques such as RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics would be invaluable in mapping the transcriptomic and proteomic landscapes of cells upon exposure to this compound.

Metabolomic Analysis of Molecular Responses

Similarly, there is a notable absence of metabolomic studies specifically investigating the molecular responses to this compound. Metabolomic analysis, which measures the dynamic changes in small molecule metabolites, would provide critical insights into the biochemical perturbations induced by this compound. Such studies could reveal alterations in key metabolic pathways, offering a functional readout of the cellular response and complementing findings from gene expression and proteomic analyses.

This compound as a Building Block for Bioconjugates and Biochemical Probes

The L-prolyl-pyrrolidine core structure is a recognized scaffold in medicinal chemistry, particularly for the development of inhibitors for enzymes such as prolyl oligopeptidase (POP). tandfonline.commostwiedzy.plresearchgate.netuef.fi These inhibitors are often more complex molecules where the L-prolyl-pyrrolidine moiety serves as a key structural component for interacting with the enzyme's active site. tandfonline.commostwiedzy.plresearchgate.netuef.fi

While the fundamental L-prolyl-pyrrolidine structure is utilized in the synthesis of these more complex inhibitors, there is no specific information available on the direct use of this compound as a building block for creating bioconjugates or biochemical probes. The development of such tools would be a logical extension of the existing research, enabling, for example, the creation of affinity-based probes to identify cellular targets or fluorescently labeled molecules for imaging studies.

The table below summarizes the key areas where research on this compound is currently lacking.

| Research Area | Status | Potential Future Directions |

| Gene Expression Profiling | No Data Available | RNA-Seq analysis of treated cells to identify modulated genes and pathways. |

| Proteomic Profiling | No Data Available | Mass spectrometry-based proteomics to identify changes in protein abundance and post-translational modifications. |

| Metabolomic Analysis | No Data Available | Untargeted and targeted metabolomics to map metabolic pathway alterations. |

| Bioconjugates and Probes | No Data Available | Synthesis of tagged derivatives (e.g., biotinylated, fluorescent) for target identification and imaging. |

Further research is necessary to fully characterize the biological and biochemical properties of this compound and to explore its potential applications as a research tool.

Applications of L Prolyl Pyrrolidin Hydrochloric Acid Salt in Specialized Chemical and Materials Sciences Research

Integration of L-prolyl-pyrrolidin-hydrochloric acid salt into Advanced Polymeric Materials Research

The integration of chiral units like L-prolyl-pyrrolidin into polymer backbones or as pendant groups is a strategy to create advanced materials with tailored properties. The pyrrolidine (B122466) scaffold is a versatile component for developing functional polymers. safrole.com Research in this area focuses on leveraging the compound's inherent chirality and reactivity.

One primary application is in the development of polymer-supported organocatalysts. benthamdirect.combenthamdirect.com By incorporating the L-prolyl-pyrrolidin moiety into a polymer matrix, such as polystyrene or other resins, researchers can create heterogeneous catalysts. dntb.gov.ua These solid-phase catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes, aligning with the principles of green chemistry. benthamdirect.combenthamdirect.com The L-prolyl-pyrrolidin unit acts as the catalytic center, mimicking the activity of L-proline in promoting asymmetric reactions like aldol (B89426) condensations, Michael additions, and Mannich reactions. dntb.gov.uanih.gov The efficiency of these polymeric catalysts depends on the loading of the catalytic unit, the nature of the polymer support, and the accessibility of the active sites. nih.gov

Furthermore, L-prolyl-pyrrolidin can be used as a chiral monomer in polymerization reactions to produce inherently chiral polymers. These polymers are investigated for applications in chiral chromatography as stationary phases for the separation of enantiomers, and in the development of sensors capable of chiral recognition. The defined stereochemistry of the repeating L-prolyl-pyrrolidin unit imparts a specific helical or asymmetric conformation to the polymer chain, creating a chiral environment necessary for enantioselective interactions.